PDE1 Inhibitory Potency: 5,800-Fold Improvement Over Vinpocetine
1H-Pyrazolo[4,3-b]pyridine-7-amine derivatives exhibit sub-nanomolar PDE1 inhibitory potency, with a representative compound from US10034861 demonstrating an IC50 of 3.60 nM against PDE1C [1]. In contrast, the well-established PDE1 inhibitor vinpocetine displays an IC50 of 21 µM (21,000 nM) against PDE1 . This represents an approximately 5,800-fold improvement in biochemical potency, enabling significantly lower dosing requirements and reduced off-target risk in cellular and in vivo models.
| Evidence Dimension | PDE1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3.60 nM (PDE1C) |
| Comparator Or Baseline | Vinpocetine: 21,000 nM (21 µM) |
| Quantified Difference | ~5,800-fold more potent |
| Conditions | PDE1 inhibition assay, pH 7.6, 298.15 K, recombinant enzyme |
Why This Matters
Superior potency at the biochemical level translates directly to lower compound consumption in high-throughput screening campaigns and reduced API cost in preclinical development.
- [1] BindingDB. Ki Summary for BDBM279104: Dual specificity calcium/calmodulin-dependent 3',5'-cyclic nucleotide phosphodiesterase 1C. Entry ID 563, accessed 2026. View Source
